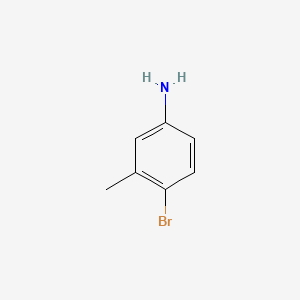

4-Bromo-3-methylaniline

Descripción

Significance and Research Context of 4-Bromo-3-methylaniline

This compound, a substituted aromatic amine, is a compound of considerable interest in contemporary chemical research and development. Its structural features—a benzene (B151609) ring substituted with a bromine atom, a methyl group, and an amino group—make it a valuable building block in organic synthesis. The specific arrangement of these functional groups allows for a high degree of reactivity and selectivity in various chemical transformations.

In the pharmaceutical sector, this compound serves as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). atomfair.com Research has demonstrated its application in creating complex molecules with potential therapeutic properties. For instance, it is a key precursor in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com This process involves reacting this compound with pyrazine-2-carboxylic acid, and the resulting derivatives have been investigated for their biological activities, including as potential antibacterial agents and alkaline phosphatase inhibitors. mdpi.comnih.gov Another noted application is in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. ottokemi.comsigmaaldrich.com

The compound's utility extends to the agrochemical industry, where its derivatives are researched for potential use as herbicides and pesticides. In material science, this compound is used to produce specialty chemicals and advanced materials, leveraging its unique properties to create functional polymers and other novel substances. atomfair.com The bromine atom in its structure makes it particularly suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing carbon-carbon bonds in the synthesis of complex organic molecules. atomfair.com

Historical Perspective on Substituted Anilines in Chemical Research

The study of substituted anilines is deeply rooted in the history of organic chemistry. The parent compound, aniline (B41778), was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben. wikipedia.org However, it was the German chemist August Wilhelm von Hofmann who extensively studied aniline and its derivatives in the mid-19th century. wikipedia.orgbritannica.com His research on the organic bases found in coal tar established that several previously reported substances were, in fact, aniline. wikipedia.org Hofmann's work demonstrated the structural relationship of these amines to ammonia, laying a theoretical foundation for understanding this class of compounds. wikipedia.orgchemistryviews.org

A pivotal moment in the history of substituted anilines occurred in 1856, when one of Hofmann's students, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to create quinine. wikipedia.orgfitnyc.edu This discovery, stemming from aniline, launched the synthetic dye industry and transformed the textile world with a vast array of vibrant, low-cost colors. trc-leiden.nlduanemorris.com The success of mauveine spurred further research into aniline-based dyes, leading to the development of a massive chemical industry in Germany and elsewhere. wikipedia.orgtrc-leiden.nl

Beyond dyes, the late 19th century saw aniline derivatives emerge as important scaffolds in medicinal chemistry, with the development of analgesic drugs like acetanilide. wikipedia.org The versatility of the aniline structure has made it a persistent feature in drug discovery, though its use requires careful consideration of metabolic pathways. cresset-group.comacs.orgumich.edu The historical trajectory from a simple coal tar derivative to a cornerstone of the dye, pharmaceutical, and chemical industries underscores the enduring importance of substituted anilines in scientific research. britannica.comcambridge.org

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, significance, and role within the broader context of organic synthesis and industrial application. This review will detail its utility as a chemical intermediate, supported by specific research findings, and place its importance within the historical development of substituted anilines. The content will adhere to a professional and authoritative tone, presenting factual information derived from diverse scientific sources while explicitly excluding safety profiles and dosage information.

Detailed Research Findings

The utility of this compound is prominently highlighted in its synthetic applications. One key area of research involves its use in coupling reactions to form more complex molecules. In a study focused on creating potential antibacterial agents, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized with an 83% yield by reacting this compound with pyrazine-2-carboxylic acid using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) as coupling agents. mdpi.com The resulting amide was then used as a substrate in palladium-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids to produce a series of arylated derivatives in moderate to good yields (60-85%). mdpi.com These derivatives were subsequently evaluated for their biological activities. mdpi.comnih.gov

Another documented application is its use in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, further demonstrating its role as a versatile building block for heterocyclic compounds. ottokemi.comsigmaaldrich.com The reactivity of this compound is also leveraged in the formation of Schiff bases; for example, its condensation with 3-bromothiophene-2-carbaldehyde yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with a high yield of 94%.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6933-10-4 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₈BrN | scbt.com |

| Molecular Weight | 186.05 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Grey to brownish crystalline powder | ottokemi.com |

| Melting Point | 79-83 °C | ottokemi.comchemicalbook.com |

| Boiling Point | 240-241 °C | chemicalbook.comfishersci.pt |

| InChI Key | MMEGELSFOYDPQW-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one |

| 3-bromothiophene-2-carbaldehyde |

| This compound |

| Acetanilide |

| Aniline |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| Mauveine |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGELSFOYDPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219383 | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-10-4 | |

| Record name | 4-Bromo-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methylaniline

Classical Synthetic Routes

Traditional methods for synthesizing 4-bromo-3-methylaniline have historically relied on two primary strategies: the direct bromination of 3-methylaniline and the reduction of a pre-functionalized nitroaromatic compound. These routes are well-established and continue to be relevant in various synthetic contexts.

Bromination of 3-Methylaniline and Analogous Substrates

The direct introduction of a bromine atom onto the 3-methylaniline (m-toluidine) ring is a primary synthetic pathway. The inherent directing effects of the amino (-NH₂) and methyl (-CH₃) groups, both being activating and ortho, para-directing, significantly influence the regiochemical outcome of the reaction. The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. semanticscholar.org

A regioselective synthesis yielding this compound from m-toluidine (B57737) has been reported with a 95% yield using o-xylylene (B1219910) bis(triethylammonium tribromide) as the brominating agent in acetonitrile (B52724) at room temperature. chemicalbook.com This approach demonstrates a controlled method for achieving the desired isomer despite the multiple activated positions on the aromatic ring.

The bromination of 3-methylaniline proceeds via an electrophilic aromatic substitution mechanism. This process is generally understood to occur through a stepwise pathway involving a cationic intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org

The reaction is initiated by the generation of a strong electrophile, typically Br⁺ or a polarized bromine molecule complexed with a Lewis acid. The electron-rich aromatic ring of 3-methylaniline attacks the electrophile. The directing effects of the amino and methyl groups stabilize the carbocation intermediate when the attack occurs at the positions ortho or para to them. In the case of 3-methylaniline, the positions are:

C2: ortho to -NH₂ and ortho to -CH₃

C4: ortho to -NH₂ and para to -CH₃

C6: para to -NH₂ and ortho to -CH₃

The formation of this compound results from the attack at the C4 position. The stability of the resulting arenium ion is enhanced by resonance, delocalizing the positive charge across the ring and onto the nitrogen atom of the amino group. libretexts.org The final step involves the removal of a proton from the C4 position by a weak base, which restores the aromaticity of the ring and yields the final product. libretexts.org

While highly activated rings like anilines can sometimes be brominated without a catalyst, Lewis acids are often employed to increase the electrophilicity of the bromine agent. sciencemadness.org For less reactive substrates, catalysts are essential. For instance, the bromination of nitrobenzene (B124822) often requires a catalyst like iron filings (which generate the active Lewis acid FeBr₃ in situ). orgsyn.org

In the context of aniline (B41778) derivatives, the reaction conditions are typically milder due to the ring's high reactivity. However, controlling the reaction to prevent polybromination can be a challenge. semanticscholar.org The use of specific reagents like N-bromosuccinimide (NBS) or tetraalkylammonium tribromides can provide better regioselectivity and milder reaction conditions, sometimes precluding the need for a traditional Lewis acid catalyst. chemicalbook.comnih.gov

Reduction of Nitro Aromatic Precursors

An alternative and often highly efficient route to this compound involves the chemical reduction of a corresponding nitroaromatic precursor. This strategy separates the bromination and amine formation steps, allowing for precise control over the substitution pattern. The typical precursor for this synthesis is 4-bromo-3-methylnitrobenzene (also known as 2-bromo-5-nitrotoluene).

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. Several reductive systems are effective for this purpose.

A common method involves catalytic hydrogenation. For example, the reduction of 1-bromo-2-methyl-4-nitrobenzene using Raney nickel as the catalyst under a hydrogen atmosphere (30 psi) in methanol (B129727) has been shown to produce this compound in a near-quantitative 99% yield. chemicalbook.com

Another widely used method employs metals in acidic media. The reduction of 2-bromo-4-nitrotoluene (B188816) has been achieved using iron filings in a mixture of ethanol (B145695) and a saturated aqueous solution of ammonium (B1175870) chloride. guidechem.comgoogle.com Stannous chloride (SnCl₂) in ethanol is another effective system for this transformation. guidechem.com These methods are advantageous due to the low cost and ready availability of the reagents.

The table below summarizes findings for the reduction of brominated nitroaromatics to the corresponding anilines.

| Precursor | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| 1-Bromo-2-methyl-4-nitrobenzene | Raney Nickel, H₂ (30 psi) | Methanol | 99% | chemicalbook.com |

| 1-Bromo-2-methyl-3-nitrobenzene | Stannous Dichloride Hydrate | Ethanol | 95% | guidechem.com |

| 1-Bromo-2-methyl-3-nitrobenzene | Iron Filings, NH₄Cl (aq) | Ethanol | 94% | guidechem.com |

| 2-Bromo-4-nitrotoluene | Iron | Benzene (B151609)/Water | Not specified | google.com |

Modern and Sustainable Synthetic Approaches

Contemporary research in chemical synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. In the synthesis of substituted anilines, modern approaches often focus on catalytic C-H activation and functionalization, which can reduce the number of synthetic steps and the generation of waste.

Palladium-catalyzed reactions, for instance, have emerged as powerful tools for the direct functionalization of aromatic rings. A notable development is the Pd(II)-catalyzed meta-C–H bromination of aniline derivatives using directing groups. nih.gov While direct application to 3-methylaniline to achieve the 4-bromo product has not been specifically detailed, this methodology represents a significant departure from classical electrophilic substitution. It overcomes the inherent ortho/para-directivity of the amino group by employing a removable directing group that positions the catalyst for meta-C-H activation. Such strategies offer potential pathways to isomers that are difficult to access through traditional electrophilic substitution. nih.gov These modern catalytic systems showcase the ongoing evolution of synthetic chemistry toward more sustainable and atom-economical processes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ajrconline.org Key areas of development include the use of alternative reaction conditions and advanced catalytic systems.

A significant advancement in green synthesis is the development of solvent-free, or solid-state, reactions. While not yet widely documented for the direct synthesis of this compound itself, this principle has been successfully applied to the preparation of catalysts used in related transformations. For example, a highly efficient ruthenium nanocatalyst, suitable for nitro group reductions, was prepared by mixing solid RuCl₃ with solid sodium borohydride (B1222165) under solventless conditions. acs.org This approach eliminates the need for volatile and often toxic organic solvents, reducing both environmental pollution and operational hazards. The application of such principles to the primary synthesis steps of aniline derivatives is a key goal in sustainable chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, and can lead to improved product yields and purity. ajrconline.orgtandfonline.com This technique avoids the prolonged high temperatures of traditional refluxing, which can lead to side product formation. A novel, microwave-assisted method for producing anilines from activated aryl halides has been developed that proceeds without organic solvents or metal catalysts, highlighting its potential for cleaner, more efficient chemical production. tandfonline.comnih.gov Such methods represent a more eco-friendly alternative for synthesizing important pharmaceutical building blocks. tandfonline.comresearchgate.net

To circumvent the use of hazardous elemental bromine, catalytic oxidative bromination methods have been developed. These strategies generate the brominating agent in situ from a safer source, such as a bromide salt. One such method involves the oxidative bromination of anilines and their derivatives using a mixture of sodium bromide (NaBr) or potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in a hydrochloric acid solution. researchgate.net This process avoids the handling and transport of liquid bromine and utilizes readily available and less hazardous materials. The reaction proceeds efficiently, with the number of bromine atoms added to the aromatic ring being controllable by adjusting the stoichiometric ratio of the reagents to the substrate. jalsnet.com

A common pathway to synthesizing this compound involves the reduction of a nitro precursor, such as 2-bromo-5-nitrotoluene. chemicalbook.com Traditional methods often employ reagents like Raney nickel. chemicalbook.com Modern green approaches utilize nanocatalysts, which offer high efficiency, selectivity, and reusability under mild conditions. acs.org

Gold, silver, ruthenium, and palladium nanoparticles have demonstrated exceptional activity in the catalytic reduction of nitroarenes to their corresponding anilines. unisa.itnih.govmdpi.com For instance, gold nanoparticles supported on a nanoporous polymer matrix can achieve quantitative conversion of nitrobenzene to aniline with high turnover frequencies. unisa.it Similarly, silver nanoparticles supported on mesoporous titania effectively catalyze the reduction of various nitroarenes with excellent yields (>90%) and selectivity (>98%). nih.gov These nanocatalysts often operate in environmentally benign solvents like water or ethanol at moderate temperatures, further enhancing their green credentials. acs.org

| Catalyst System | Reducing Agent | Key Findings | Source |

|---|---|---|---|

| Gold Nanoparticles on Nanoporous Polymer | NaBH₄ | Quantitative and selective formation of aniline, with a high turnover frequency (TOF) of 1230 h⁻¹. | unisa.it |

| Silver Nanoparticles on Mesoporous Titania (Ag/MTA) | NaBH₄ | Excellent yields (>90%) and selectivity (>98%) for a series of substituted anilines. The catalyst is reusable. | nih.gov |

| Ruthenium Nanocatalyst (biomolecule-mediated) | NaBH₄ | Excellent catalytic activity for the reduction of several substituted nitrobenzenes to aniline derivatives in water. | acs.org |

| Palladium Nanoparticles (stabilized by N-heterocyclic ligands) | CO/H₂O | Effective reduction of nitrobenzene to aniline using carbon monoxide and water as the hydrogen source. | mdpi.com |

Regioselectivity and Isomeric Control in this compound Synthesis

Achieving high regioselectivity is critical in the synthesis of this compound to avoid the formation of unwanted isomers, which can be difficult and costly to separate. The starting material, 3-methylaniline (m-toluidine), has two activating groups on the benzene ring: an amino group (-NH₂) and a methyl group (-CH₃). Both are ortho-, para-directing groups for electrophilic aromatic substitution. byjus.com The powerful activating and directing effect of the amino group dominates, directing incoming electrophiles primarily to the ortho (positions 2 and 6) and para (position 4) positions. The challenge lies in selectively brominating the 4-position while minimizing substitution at the ortho positions.

Several strategies have been developed to control the regioselectivity of the bromination of substituted anilines. These methods typically involve moderating the high reactivity of the aniline ring or using specific reagents and conditions that favor substitution at a particular position.

Amine Protection: The most common strategy to control the reactivity of the amino group is to temporarily convert it into a less activating group. youtube.com This is typically done by acetylation, reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the amino group. This moderation prevents polysubstitution and, due to the steric bulk of the acetyl group, substitution at the para position is favored over the ortho positions. youtube.com After the bromination step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. google.com

Choice of Brominating Agent and Solvent: The choice of the brominating agent and the reaction solvent can have a marked impact on regioselectivity. lookchem.com While elemental bromine often leads to multiple products, milder and bulkier reagents can provide greater control. N-Bromosuccinimide (NBS) is a widely used reagent for regioselective brominations. nih.gov Furthermore, the use of a bulky brominating agent such as o-xylylene bis(triethylammonium tribromide) in a solvent like acetonitrile has been shown to produce this compound from 3-methylaniline with 95% yield, demonstrating excellent regiocontrol. chemicalbook.com The polarity of the solvent can also influence the outcome of the reaction. lookchem.com

Catalytic Methods: Specific catalytic systems can direct bromination to a desired position. While some advanced palladium catalysts have been developed to overcome the natural directing effects and achieve unusual meta-bromination, other systems are designed to enhance the inherent para-selectivity. nih.govrsc.org For example, the use of copper(II) bromide in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-bromination of various unprotected anilines. nih.gov This approach combines regiocontrol with green chemistry principles, as ionic liquids can often be recycled.

| Strategy | Methodology | Outcome | Source |

|---|---|---|---|

| Amine Protection | Conversion of the -NH₂ group to an -NHCOCH₃ group before bromination. | Reduces ring activation, prevents polysubstitution, and sterically favors para-substitution. | youtube.comgoogle.com |

| Specific Brominating Agents | Use of bulky reagents like o-xylylene bis(triethylammonium tribromide). | High yield of the para-bromo isomer due to steric hindrance at ortho positions. | chemicalbook.com |

| Solvent Effects | Varying the polarity of the reaction medium when using reagents like NBS. | The regioselectivity of the bromination can be tuned by appropriate selection of the solvent. | lookchem.com |

| Catalysis in Ionic Liquids | Using CuBr₂ as a catalyst in an ionic liquid solvent. | Achieves high yield and high regioselectivity for para-substitution under mild conditions. | nih.gov |

Purification and Isolation of this compound from Reaction Mixtures

The successful synthesis of this compound is contingent upon its effective purification and isolation from the crude reaction mixture. The process typically involves a series of steps to remove unreacted starting materials, catalysts, and byproducts. The choice of purification methodology is often dictated by the synthetic route employed and the nature of the impurities present. Common techniques include extraction, chromatography, crystallization, and distillation.

Following the synthesis, the initial workup often involves filtering the reaction mixture to remove any solid catalysts, such as Raney nickel, which is commonly filtered through a pad of Celite. chemicalbook.com Subsequently, the solvent is typically removed under reduced pressure using a rotary evaporator to concentrate the crude product. chemicalbook.com

A fundamental step in the purification process is liquid-liquid extraction. This technique separates the desired product from water-soluble impurities. For instance, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane (B109758). chemicalbook.com The resulting organic layer, containing the this compound, is then dried using an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), to remove residual water before further purification. chemicalbook.com In some procedures, the reaction mass is washed with solutions like sodium thiosulfate (B1220275) and hydrochloric acid to neutralize any remaining reactants or catalysts. google.com

Column chromatography is a widely employed method for achieving high purity of this compound. chemicalbook.com This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. chemicalbook.com The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified compound.

Crystallization is another effective method for purifying solid compounds like this compound. This process involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to slowly cool, leading to the formation of crystals of the pure compound, while impurities remain in the solution. Ethanol has been documented as a solvent for the recrystallization of related bromo-methylanilines. google.com For instance, the related compound 2,6-dibromo-4-methylaniline (B181599) can be purified by recrystallization from a solution of 80% ethanol and 20% distilled water. iucr.org

In some instances, particularly for technical grade products, vacuum distillation can be employed to purify this compound, which has a boiling point of 240 °C. google.comchemicalbook.com This method is effective for separating it from non-volatile impurities. Additionally, the product can be isolated by forming a salt with an acid. google.com

The following tables summarize the common purification techniques and the materials used in the isolation of this compound.

Table 1: Common Purification Techniques for this compound

| Purification Technique | Description | Purpose |

|---|---|---|

| Filtration | Passing the reaction mixture through a filter medium like Celite. chemicalbook.com | To remove solid catalysts and other insoluble materials. |

| Solvent Evaporation | Removing the solvent under reduced pressure (e.g., rotary evaporator). chemicalbook.com | To concentrate the crude product. |

| Liquid-Liquid Extraction | Separating components between two immiscible liquid phases (e.g., water and dichloromethane). chemicalbook.com | To separate the product from aqueous-soluble impurities. |

| Drying | Treating the organic extract with an anhydrous salt (e.g., Na2SO4). chemicalbook.com | To remove residual water from the organic solution. |

| Column Chromatography | Separating the product on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. chemicalbook.com | To achieve high purity by separating the product from closely related impurities. |

| Crystallization/Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. google.com | To purify solid products based on differences in solubility. |

| Vacuum Distillation | Distilling the compound under reduced pressure. google.com | To purify liquids or high-boiling point solids from non-volatile impurities. |

| Salt Formation | Reacting the aniline with an acid to form a salt, which can then be isolated. google.com | An alternative method for isolation and purification. |

Table 2: Materials Used in the Purification of this compound

| Material | Type | Use | Reference |

|---|---|---|---|

| Celite | Filter Aid | Filtration of solid catalysts. | chemicalbook.com |

| Dichloromethane | Organic Solvent | Liquid-liquid extraction. | chemicalbook.com |

| Sodium Sulfate (Na2SO4) | Drying Agent | Drying of the organic extract. | chemicalbook.com |

| Silica Gel | Stationary Phase | Column chromatography. | chemicalbook.com |

| n-Hexane/Ethyl Acetate | Mobile Phase | Eluent for column chromatography. | chemicalbook.com |

| Ethanol | Solvent | Recrystallization. | google.com |

| Ethanol/Water Mixture | Solvent System | Recrystallization of related compounds. | iucr.org |

| Sodium Thiosulfate Solution | Washing Agent | Neutralization of residual bromine. | google.com |

| Hydrochloric Acid | Washing Agent/Salt Formation | Removal of basic impurities and formation of hydrochloride salt. | google.com |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylaniline

Reactivity of the Amino Functional Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, rendering it susceptible to reactions with various electrophiles.

Formation of Schiff Bases and Imines

Primary aromatic amines, such as 4-bromo-3-methylaniline, readily react with aldehydes and ketones to form Schiff bases, also known as imines. These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).

The formation of Schiff bases is a condensation reaction where the nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine product. nanobioletters.com

This reaction has been demonstrated in the synthesis of several Schiff bases from 3-bromo-4-methylaniline and various aromatic aldehydes. For instance, it has been successfully reacted with 2-nitrobenzaldehyde, 2,4,5-trimethoxybenzaldehyde, 4-methoxybenzaldehyde, and 1H-indole-3-carbaldehyde to yield the corresponding imine compounds. nanobioletters.com

The formation of imines is a reversible reaction, and the reaction conditions can be optimized to favor the formation of the product. Key factors include:

Catalyst: The reaction is typically catalyzed by the addition of a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.netnih.gov

Solvent: Solvents like ethanol (B145695) are commonly used for these reactions. researchgate.net

Water Removal: Since water is a byproduct, its removal from the reaction mixture can shift the equilibrium towards the formation of the imine, thereby increasing the yield.

The table below summarizes the conditions used for the synthesis of an imine from a related isomer, 4-bromo-2-methylaniline, which illustrates a typical experimental setup.

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| 4-Bromo-2-methylaniline + 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid | Ethanol | Reflux | 94% | nih.gov |

Acylation and Alkylation Reactions of the Amine

The nucleophilic amino group of this compound readily undergoes acylation with acylating agents like acid chlorides, anhydrides, and carboxylic acids to form amides. byjus.com This reaction is fundamental in organic synthesis.

A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, where this compound is reacted with pyrazine-2-carboxylic acid. This transformation is facilitated by coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP).

Acylation is also frequently employed as a protective strategy for the amino group. By converting the highly activating amino group into a less activating acetamido group (e.g., using acetic anhydride), its reactivity can be moderated. libretexts.orgresearchgate.net This prevents unwanted side reactions, such as polysubstitution, during subsequent electrophilic aromatic substitution reactions. libretexts.org The protective acetyl group can later be removed by hydrolysis to regenerate the amine. researchgate.net

Alkylation of the amino group with alkyl halides can also occur, leading to the formation of secondary and tertiary amines, although this is not as commonly reported for this specific compound in the surveyed literature.

Diazotization Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction converts the amino group into a diazonium salt functional group (-N₂⁺). The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). spcmc.ac.in

The resulting arenediazonium salt is a highly valuable and versatile intermediate in organic synthesis. byjus.com The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of substituents such as -Cl, -Br, -CN, -OH, and -H onto the aromatic ring, which are often difficult to introduce directly. libretexts.org Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, like phenols and anilines, to produce brightly colored azo compounds, which are widely used as dyes. spcmc.ac.in

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is relatively unreactive towards traditional nucleophilic aromatic substitution. However, it is an excellent coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a base. wikipedia.org It is a highly effective method for creating new C-C bonds to form biaryl compounds. Research on related bromoaniline isomers has shown excellent yields in Suzuki reactions with various arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bases such as potassium phosphate (K₃PO₄). researchgate.netnih.govnih.gov

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl bromide with another amine, amide, or related nitrogen nucleophile. wikipedia.orglibretexts.orgacsgcipr.org This provides a direct route to more complex aniline (B41778) derivatives.

The general conditions for these cross-coupling reactions involve a palladium catalyst, a suitable ligand (often a phosphine), a base, and an appropriate solvent. The choice of these components is crucial for the success of the reaction. mdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | wikipedia.org |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd Catalyst + Base | C-C | wikipedia.org |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst + Ligand + Base | C-N | wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com The feasibility of this pathway is heavily dependent on the electronic nature of the aromatic ring.

The presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org Conversely, electron-donating groups on the ring destabilize this intermediate and deactivate the substrate towards nucleophilic attack.

In the case of this compound, the aromatic ring is substituted with two electron-donating groups: an amino (-NH₂) group and a methyl (-CH₃) group. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus highly unreactive towards nucleophiles. masterorganicchemistry.com Consequently, nucleophilic aromatic substitution pathways are not a characteristic feature of this compound's reactivity under standard conditions. Such transformations would require exceptionally harsh reaction conditions to proceed, if at all.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond in this compound serves as a versatile functional handle for the construction of more complex molecules via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Among the various cross-coupling methods, the Palladium-Catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used for forming C-C bonds. nih.govnih.gov The reaction couples an organohalide (or triflate) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The aryl bromide moiety of this compound and its derivatives readily participates in Suzuki coupling, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position. mdpi.comresearchgate.netnih.gov

The Suzuki cross-coupling reaction involving aryl bromides like this compound is compatible with a broad range of boronic acids, accommodating various functional groups. Research on a closely related Schiff base derivative, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the successful incorporation of diverse aryl and heteroaryl moieties. mdpi.comresearchgate.net The reaction proceeds efficiently with both electron-donating and electron-withdrawing groups on the boronic acid partner, though yields can be moderate. mdpi.comresearchgate.netnih.gov

A study utilizing a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base at 90 °C illustrates the scope of this transformation. mdpi.comresearchgate.netnih.gov Various substituted boronic acids were coupled to the 4-bromo-aniline core, affording monosubstituted products in yields ranging from 33% to 40%. mdpi.comresearchgate.netnih.gov

| Boronic Acid Partner | Coupled Product | Yield (%) | Reference |

|---|---|---|---|

| 3-chloro-4-fluorophenyl boronic acid | Monosubstituted biaryl | 38 | mdpi.com |

| 3-chlorophenyl boronic acid | Monosubstituted biaryl | 35 | mdpi.com |

| 4-formylphenyl boronic acid | Monosubstituted biaryl | 33 | mdpi.com |

| 4-methylphenyl boronic acid | Monosubstituted biaryl | 40 | mdpi.com |

*Data is for the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with 1 equivalent of the specified boronic acid. mdpi.com

The Suzuki reaction can exhibit high regioselectivity when performed on substrates containing multiple halogen atoms of differing reactivity. In a substrate containing both a bromo-substituted aniline ring and a bromo-substituted thiophene ring, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the Suzuki coupling shows a distinct preference. mdpi.com The reaction occurs selectively at the C-Br bond on the aniline ring over the C-Br bond on the thiophene ring. mdpi.com This preferential reactivity highlights that the bromo group on the aniline aryl moiety is the more active position for this specific palladium-catalyzed cross-coupling reaction. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving the palladium catalyst. nih.govnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, such as this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, breaking the C-Br bond. nih.gov

Transmetalation: A base activates the organoboron compound, facilitating the transfer of the organic group (from the boronic acid) to the palladium center. This step, known as transmetalation, results in a diarylpalladium(II) complex and displaces the halide. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov

The efficiency of this cycle can be influenced by factors such as the choice of ligand on the palladium catalyst, the base, and the solvent system. nih.gov

Reactivity of the Aromatic Ring

Beyond the reactions at the bromine substituent, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are strongly governed by the directing effects of the existing substituents.

The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. semanticscholar.org The methyl group (-CH₃) is also an activating group and an ortho, para-director, albeit weaker than the amino group. The bromine atom is a deactivating group but is also an ortho, para-director.

In this compound, the directing effects of the substituents are combined:

The powerful amino group directs incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

The C4 position is already occupied by the bromine atom.

The C2 position is sterically hindered by the adjacent methyl group at C3.

Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the strongly activating amino group and meta to the bromo and methyl groups. This makes the C6 position the most electronically enriched and sterically accessible site for electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Beyond Bromination

While this compound is itself a product of electrophilic aromatic substitution (bromination of m-toluidine), its aromatic ring can undergo further substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the amino (-NH₂) group, the methyl (-CH₃) group, and the bromo (-Br) group. The powerful activating and ortho-, para-directing amino group is the dominant influence. However, its reactivity can be so high that it leads to polysubstitution or unwanted side reactions. To achieve controlled monosubstitution, the amino group is often protected by acetylation to form an acetamido group (-NHCOCH₃), which is less activating but still a strong ortho-, para-director.

One of the most versatile methods for introducing a wide range of substituents onto an aromatic ring, starting from an aniline derivative, involves the formation of a diazonium salt. This intermediate can then be subjected to a variety of nucleophilic substitution reactions, most notably the Sandmeyer and Schiemann reactions.

Diazotization and Subsequent Reactions:

This compound can be converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This diazonium salt is a valuable intermediate for introducing a variety of functional groups that are not easily introduced by direct electrophilic substitution.

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. For example, treatment of the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 1-bromo-4-chloro-2-methylbenzene and 1,4-dibromo-2-methylbenzene, respectively. Similarly, the use of copper(I) cyanide (CuCN) introduces a cyano group, which can be further hydrolyzed to a carboxylic acid.

Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.

Azo Coupling: Diazonium salts can also act as electrophiles in reactions with activated aromatic compounds like phenols and anilines to form brightly colored azo compounds. This reaction is a classic example of electrophilic aromatic substitution where the diazonium ion is the electrophile.

The table below summarizes some potential electrophilic aromatic substitution reactions starting from this compound, proceeding through a diazonium salt intermediate.

| Reagent(s) | Reaction Type | Major Product |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer | 1-Bromo-4-chloro-2-methylbenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Sandmeyer | 1,4-Dibromo-2-methylbenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Sandmeyer | 4-Bromo-3-methylbenzonitrile |

| 1. NaNO₂, HCl (0-5 °C) 2. HBF₄, heat | Schiemann | 1-Bromo-4-fluoro-2-methylbenzene |

| 1. NaNO₂, HCl (0-5 °C) 2. Phenol | Azo Coupling | 4-((4-Bromo-3-methylphenyl)diazenyl)phenol |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orgbaranlab.org

For aniline derivatives like this compound, the primary amino group itself is not an effective DMG. In fact, the acidic protons of the amino group would be abstracted by the strong base. Therefore, it is necessary to first protect or modify the amino group to create an effective DMG. Common protecting groups that also function as powerful DMGs include amides (e.g., pivaloyl or N,N-diethylcarbamoyl) and sulfonamides.

Once the amino group of this compound is appropriately modified, the resulting derivative can be subjected to DoM. The regioselectivity of the lithiation will be directed by the newly formed DMG. The DMG interacts with the lithium of the organolithium reagent, positioning it to abstract a proton from a nearby ortho position. baranlab.org

In the case of a protected this compound, there are two possible ortho positions for deprotonation: the C5 position (adjacent to the bromo group) and the C2 position (adjacent to the methyl group). The outcome of the lithiation would depend on several factors, including the specific DMG, the organolithium base used, and the reaction conditions. The electronic and steric effects of the bromo and methyl groups will also play a role in determining the site of metalation.

A general scheme for a DoM strategy applied to a protected derivative of this compound is outlined below:

Protection of the Amino Group: The primary amine of this compound is converted into a suitable DMG, for example, by reacting it with pivaloyl chloride to form the corresponding pivalamide.

Directed Ortho-Lithiation: The protected aniline is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent like THF. This results in the formation of an aryllithium species at one of the ortho positions.

Quenching with an Electrophile: The aryllithium intermediate is then reacted with an electrophile (E+) to introduce a new substituent. A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Deprotection (if necessary): The protecting group can be removed to regenerate the amino group, yielding a polysubstituted aniline.

The following table provides a hypothetical example of a DoM reaction sequence starting from this compound.

| Step | Reagent(s) | Intermediate/Product |

| 1. Protection | Pivaloyl chloride, Pyridine | N-(4-Bromo-3-methylphenyl)pivalamide |

| 2. Lithiation | sec-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate |

| 3. Electrophilic Quench | e.g., DMF (N,N-Dimethylformamide) | Aldehyde intermediate |

| 4. Deprotection | e.g., Strong acid or base | 2-Amino-5-bromo-6-methylbenzaldehyde |

Derivatization Strategies and Synthetic Transformations of 4 Bromo 3 Methylaniline

Synthesis of Complex Organic Molecules Utilizing 4-Bromo-3-methylaniline as a Building Block

The strategic functionalization of this compound enables the construction of intricate molecular architectures. The presence of the amino group allows for amide bond formation, while the bromine atom is amenable to various cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

This compound is a key starting material in the synthesis of various pharmaceutical intermediates. guidechem.comchemicalbook.com Its structural framework is incorporated into molecules designed to interact with biological targets, highlighting its importance in medicinal chemistry.

A notable application of this compound is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. mdpi.com The initial step involves the coupling of this compound with pyrazine-2-carboxylic acid. This reaction is typically carried out in dichloromethane (B109758) (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.com

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be further diversified through Suzuki cross-coupling reactions. mdpi.com This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups at the bromine position, yielding a library of pyrazine-2-carboxamide derivatives. mdpi.com These compounds have been investigated for their potential biological activities. For instance, certain derivatives have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi) and have shown inhibitory effects on alkaline phosphatase. mdpi.com

Table 1: Synthesis and Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

| Derivative | Aryl Boronic Acid Used in Suzuki Coupling | Yield (%) | Antibacterial Activity (MIC mg/mL vs. XDR S. Typhi) | Alkaline Phosphatase Inhibition (IC50 µM) |

|---|---|---|---|---|

| 5a | Phenylboronic acid | 85 | - | - |

| 5b | 4-Methylphenylboronic acid | 80 | - | - |

| 5c | 4-Methoxyphenylboronic acid | 75 | - | - |

| 5d | 4-Fluorophenylboronic acid | 60 | 6.25 | 1.469 |

Data sourced from a study on the synthesis and biological evaluation of pyrazine-2-carboxamide derivatives. mdpi.com

The utility of this compound in drug discovery and development stems from its role as a versatile scaffold. The ability to modify the molecule at multiple positions allows for the systematic exploration of the structure-activity relationship (SAR) of a given compound series. The synthesis of pyrazine-2-carboxamide derivatives with potent antibacterial and enzyme-inhibiting properties exemplifies this. mdpi.com By starting with this compound, researchers can rapidly generate a diverse set of molecules for biological screening, accelerating the identification of lead compounds for further development.

Beyond pharmaceuticals, this compound is a valuable precursor in the synthesis of dyes and agrochemicals. guidechem.comechemi.com In the context of agrochemicals, it is used in the preparation of herbicidally active compounds. google.com The bromoaniline moiety can be a key component in molecules designed to interact with specific biological targets in weeds, leading to their growth inhibition or death. The selective bromination of aniline (B41778) derivatives is a critical step in the synthesis of these active ingredients. google.com While specific examples detailing the synthesis of dyes directly from this compound are not prevalent in the reviewed literature, the general use of bromoaniline derivatives in the synthesis of disazo disperse dyes suggests its potential in this area. iiste.org

This compound has been directly utilized in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. sigmaaldrich.comchemicalbook.com Pyrrolidinone derivatives are a class of compounds with a wide range of applications, including as solvents, polymers, and in the synthesis of pharmaceuticals. The synthesis of these derivatives often involves the reaction of an aniline with a suitable precursor that forms the pyrrolidinone ring. A general, environmentally friendly approach for the synthesis of substituted 3-pyrrolin-2-ones involves a one-pot multicomponent reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation in the presence of citric acid. rsc.org This methodology highlights a potential green chemistry route for the synthesis of pyrrolidinone derivatives from this compound.

Pharmaceutical Intermediate Synthesis

Functionalization for Analytical Applications

While direct applications of this compound as a functionalization agent for analytical purposes are not extensively documented, the broader class of bromoaniline derivatives has shown utility in this area. For instance, the related compound 4-bromo-N-methylbenzylamine has been developed as a derivatization reagent for the analysis of biological organic acids using liquid chromatography-mass spectrometry (LC-MS). nih.gov The introduction of the bromine-containing moiety allows for sensitive and specific detection. This suggests the potential for developing this compound-based reagents for similar analytical applications, where the bromine atom can serve as a useful label for detection.

Derivatization for HPLC-MS Analysis

Design and Synthesis of Ligands and Coordination Compounds

Aniline derivatives are versatile building blocks in the synthesis of ligands for coordination chemistry and metal catalysis. The electronic and steric properties of the aniline can be fine-tuned by the introduction of various substituents on the aromatic ring.

This compound can serve as a precursor for the synthesis of a variety of ligands. The amino group can be readily transformed into other functional groups, such as imines, amides, or phosphines, which are capable of coordinating to metal centers. The presence of the bromo and methyl substituents on the aromatic ring allows for further modification and tuning of the ligand's properties. For instance, the bromine atom can participate in cross-coupling reactions to introduce other functional groups, while the methyl group can influence the steric environment around the metal center.

The synthesis of ligands from this compound can involve various synthetic transformations. For example, condensation of this compound with aldehydes or ketones can yield Schiff base ligands. These ligands can then be used to form coordination complexes with a range of transition metals, which may exhibit catalytic activity in various organic transformations.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Metal Coordination |

| Schiff Base | Aldehyde/Ketone | N |

| Amide | Acyl Chloride | N, O |

| Phosphine | Chlorophosphine | P |

Advanced Characterization Methodologies for 4 Bromo 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Bromo-3-methylaniline provides distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The spectrum typically shows three signals in the aromatic region, corresponding to the three protons on the ring, and one signal in the aliphatic region for the methyl group protons. The amino (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The expected signals for this compound are:

A singlet for the methyl (CH₃) protons.

A doublet for the proton at position 6 (ortho to the amino group).

A doublet of doublets for the proton at position 5 (meta to both the amino and bromo groups).

A doublet for the proton at position 2 (ortho to both the methyl and amino groups).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.2-2.4 | Singlet (s) | N/A |

| -NH₂ | ~3.6-4.0 | Broad Singlet (br s) | N/A |

| Ar-H (position 2) | ~6.5-6.7 | Doublet (d) | ~2.0 |

| Ar-H (position 6) | ~6.8-7.0 | Doublet of Doublets (dd) | ~8.0, 2.0 |

| Ar-H (position 5) | ~7.1-7.3 | Doublet (d) | ~8.0 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups (amino, bromo, and methyl) and the substitution pattern on the aromatic ring.

The signals can be assigned as follows:

One signal in the aliphatic region for the methyl carbon.

Six signals in the aromatic region for the benzene ring carbons. The carbons directly attached to the bromine (C4) and the amino group (C1) have characteristic chemical shifts, as do the carbons bearing the methyl group (C3) and the remaining protonated carbons (C2, C5, C6). chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20-23 |

| C4 (-Br) | ~110-115 |

| C2 | ~115-120 |

| C6 | ~120-125 |

| C5 | ~130-135 |

| C3 (-CH₃) | ~138-142 |

| C1 (-NH₂) | ~143-147 |

For more complex derivatives of this compound or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. libretexts.orgwikipedia.org These experiments correlate signals across two frequency axes, resolving overlapping peaks and revealing connectivity between atoms. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). wikipedia.org For this compound, a COSY spectrum would show cross-peaks between the aromatic protons at positions 5 and 6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org An HSQC spectrum would definitively link each aromatic proton signal (H2, H5, H6) to its corresponding carbon signal (C2, C5, C6) and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons (those without attached protons) by correlating them with nearby protons. For instance, the signal for the C1 carbon (attached to NH₂) would show correlations to the protons at H2 and H6.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the unique elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. acs.orgscholaris.ca

For this compound (C₇H₈BrN), HRMS is crucial for confirming the molecular formula. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by two m/z units. This is due to the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. libretexts.org The nearly 1:1 ratio of the [M]⁺ and [M+2]⁺ peak intensities is a characteristic signature of a molecule containing a single bromine atom. libretexts.org

| Molecular Ion | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₇H₈⁷⁹BrN | 184.98401 |

| [M+2]⁺ | C₇H₈⁸¹BrN | 186.98196 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). nih.govunito.it The fragmentation pattern provides valuable information about the molecule's structure, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways. nih.gov

For this compound, the molecular ion ([C₇H₈BrN]⁺˙) would be selected as the precursor ion. The resulting MS/MS spectrum would likely show characteristic fragment ions corresponding to losses of stable neutral molecules or radicals:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at m/z ~106, corresponding to the [C₇H₈N]⁺ ion (3-methylanilinium cation).

Loss of a methyl radical (•CH₃): This could lead to a fragment ion at m/z ~171/173, corresponding to [C₆H₅BrN]⁺.

Loss of HCN: Cleavage of the aromatic ring following initial fragmentations could lead to the loss of hydrogen cyanide, a common fragmentation pathway for anilines.

Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms and the identity of the substituents on the aromatic ring. nih.gov

Coupling with Chromatographic Techniques (GC-MS, HPLC-MS)

The coupling of chromatographic techniques with mass spectrometry is a cornerstone for the analysis of this compound, providing both separation and structural identification. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its derivatives. The separation is typically achieved on a fused silica (B1680970) capillary column, such as a DB-1MS, which allows for the resolution of isomers and impurities. researchgate.net Following chromatographic separation, electron ionization (EI) is a common method for generating ions, which then fragment in a pattern characteristic of the molecule's structure.

The mass spectrum of this compound is distinguished by the isotopic pattern of the bromine atom (79Br and 81Br), where the molecular ion peaks [M]+ and [M+2]+ appear with nearly equal intensity at m/z 185 and 187, respectively. core.ac.uk Key fragmentation pathways involve the loss of the bromine atom or the methyl group, leading to characteristic fragment ions. Analysis of these fragments allows for unambiguous identification of the compound. For instance, a prominent peak is often observed at m/z 106, corresponding to the loss of the bromine atom. core.ac.uk

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) serves as a complementary technique, especially for derivatives that may be less volatile or thermally sensitive. materialsciencejournal.org Reverse-phase HPLC, using columns like C18, is effective for separating substituted anilines. spectrabase.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as formic acid, to ensure compatibility with mass spectrometry detection. spectrabase.com Electrospray ionization (ESI) in positive mode (ESI+) is typically used, where the analyte is protonated to form the [M+H]+ ion. materialsciencejournal.org Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by analyzing the fragmentation of a selected precursor ion. materialsciencejournal.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 187 | [C7H881BrN]+ | Molecular ion peak (81Br isotope) |

| 185 | [C7H879BrN]+ | Molecular ion peak (79Br isotope) |

| 106 | [M - Br]+ | Loss of bromine atom |

| 77 | [C6H5]+ | Phenyl cation fragment |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and methyl group, C-N bonds, and the C-Br bond.

Analysis of the closely related isomer 2-bromo-4-methylaniline (B145976) provides insight into the expected spectral regions. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm-1. Aromatic C-H stretching vibrations are observed just above 3000 cm-1, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm-1. The N-H bending vibration (scissoring) is found in the 1600-1650 cm-1 range. The C-N stretching vibration usually occurs in the 1250-1350 cm-1 region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm-1 range. nih.gov Spectra for this compound have been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR). nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman is highly effective for observing the vibrations of the aromatic ring and the C-Br bond.

Based on studies of similar molecules, the symmetric C-Br stretching vibration would be expected to produce a strong signal in the Raman spectrum. nih.gov Aromatic ring stretching vibrations typically give rise to strong bands in the 1400-1600 cm-1 region. The symmetric stretching of the methyl group also provides a distinct Raman signal. The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Typically Stronger In |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | FTIR |

| Aromatic C-H Stretching | 3000 - 3100 | FTIR / FT-Raman |

| Aliphatic C-H Stretching | 2850 - 3000 | FTIR / FT-Raman |

| N-H Bending | 1600 - 1650 | FTIR |

| Aromatic C=C Ring Stretching | 1400 - 1600 | FT-Raman |

| C-N Stretching | 1250 - 1350 | FTIR |

| C-Br Stretching | 500 - 650 | FT-Raman |

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are indispensable for investigating the solid-state structure of crystalline materials like this compound. These methods provide definitive information on atomic arrangement, crystal packing, and phase purity.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together to form a crystal. Although a specific crystal structure for this compound is not publicly documented, analysis of closely related bromo-aniline derivatives reveals key structural features that can be expected.

Studies on compounds like 2-bromo-4,6-dimethylaniline (B183183) and 2,6-dibromo-4-methylaniline (B181599) show that intermolecular hydrogen bonds are a dominant feature in the crystal packing. nih.govresearchgate.net Typically, the amine group acts as a hydrogen bond donor (N-H), and a nitrogen atom of an adjacent molecule acts as an acceptor (···N), forming chains or networks. researchgate.net Furthermore, halogen-halogen (Br···Br) and other weak interactions like C-H···Br bonds can play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov These interactions dictate the physical properties of the solid, such as melting point and solubility.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 2,6-Dibromo-4-methylaniline | Orthorhombic | P212121 | N-H···N Hydrogen Bonds |

| 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline | Orthorhombic | Pca21 | C-H···Br Hydrogen Bonds |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a rapid and non-destructive technique used to analyze polycrystalline materials. Its primary application is the identification of crystalline phases and the assessment of sample purity. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.

For this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard. It is also instrumental in identifying the presence of different polymorphs (different crystal structures of the same compound) or impurities, such as starting materials or isomeric side-products. The technique involves directing X-rays at a powdered sample and measuring the scattering angles, which correspond to the lattice spacings within the crystal structure according to Bragg's Law. A study on p-bromoaniline demonstrated the successful application of laboratory PXRD data for full structure determination using methods like Rietveld refinement, highlighting the power of this technique for analyzing such compounds. researchgate.net

Advanced Spectroscopic and Analytical Techniques

The comprehensive characterization of this compound and its derivatives necessitates the use of advanced analytical methodologies capable of elucidating detailed electronic and structural information. While standard techniques provide foundational data, sophisticated methods like X-ray Absorption Spectroscopy (XAS) offer deeper insights into the local atomic environment, which is crucial for understanding the compound's properties and reactivity.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. nih.gov The fundamental principle involves tuning synchrotron-generated X-rays to the binding energy of a core electron of a specific element within a sample. wikipedia.orgmpg.de When the incident X-ray energy matches the core electron's binding energy, a sharp increase in absorption occurs, known as an absorption edge. wikipedia.orguu.nl For a molecule like this compound, the analysis would typically focus on the Bromine (Br) K-edge, which occurs at approximately 13.47 keV. researchgate.netnih.gov

The resulting X-ray absorption spectrum provides detailed information about the oxidation state, coordination environment, and local structure around the absorbing atom. diamond.ac.uk The spectrum is broadly divided into two distinct regions that provide complementary information: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orguu.nlwikipedia.org

The XANES region, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), encompasses the area from just before the absorption edge to approximately 50-100 eV beyond it. uu.nlwikipedia.org This region is highly sensitive to the electronic structure and local geometry of the absorbing atom. uu.nl The features within the XANES spectrum, such as the precise edge position and the presence of pre-edge or post-edge peaks, serve as a "fingerprint" for the atom's chemical environment. nii.ac.jp

Key information derived from XANES analysis includes:

Oxidation State: The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift to higher energy. uu.nlresearchgate.net In this compound, this would confirm the covalent nature of the bromine-carbon bond.

Electronic Configuration: XANES spectra probe the transition of a core electron to unoccupied electronic states. researchgate.net For Br K-edge spectra, this corresponds to transitions from the 1s core level to unoccupied p-states, providing insight into the partial density of states. uu.nl In aromatic systems, sharp features corresponding to 1s → σ* transitions associated with the C-Br bond can be observed. researchgate.net

Local Symmetry and Coordination: The shape and intensity of the spectral features are dictated by the local symmetry and coordination geometry around the bromine atom. uu.nlnii.ac.jp

Table 1: Representative Br K-edge XANES Features for Different Bromine Compounds

| Compound Type | Key Spectral Feature | Approximate Energy (eV) above edge | Interpretation |

| Aromatic Organobromine (e.g., Bromobenzene) | Sharp 1s → σ* (C-Br) resonance | ~4-6 eV | Transition to the antibonding orbital of the C-Br bond. |

| Aliphatic Organobromine (e.g., Bromoethane) | Broader 1s → σ* (C-Br) resonance | ~3-5 eV | Reflects the different electronic nature of the sp³ C-Br bond. |

| Inorganic Bromide (e.g., KBr) | Broad, less defined features | >7 eV | Indicates an ionic environment with different coordination shells. |